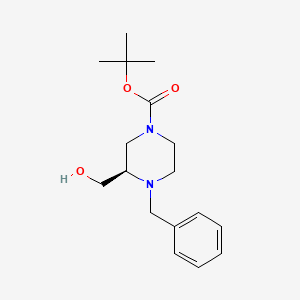

tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16230676

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O3 |

|---|---|

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3/t15-/m1/s1 |

| Standard InChI Key | TZEGNOJOGOONAV-OAHLLOKOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 |

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a piperazine ring substituted at the 3-position with a hydroxymethyl group () and at the 4-position with a benzyl group (). The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety, enhancing stability during synthetic processes . The (R)-configuration at the 3-position introduces chirality, critical for enantioselective interactions with biological targets.

Stereochemical Significance

The (R)-stereochemistry influences molecular recognition processes. For instance, the spatial arrangement of the hydroxymethyl group may facilitate hydrogen bonding with enzyme active sites or receptor pockets, a property less pronounced in its (S)-isomer counterparts. Comparative studies of analogs such as (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 278788-66-2) reveal marked differences in binding affinities, underscoring the importance of chirality in pharmacological activity.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step sequences starting from piperazine precursors. A representative pathway includes:

-

Boc Protection: Introduction of the tert-butyloxycarbonyl group to piperazine derivatives under anhydrous conditions.

-

Benzylation: Alkylation with benzyl bromide or chloride at the 4-position .

-

Hydroxymethylation: Introduction of the hydroxymethyl group via reductive amination or hydroxylation of prochiral intermediates.

Yields are optimized through careful control of reaction parameters such as temperature (typically 0°C to room temperature) and solvent systems (e.g., dichloromethane or tetrahydrofuran) .

Comparative Synthetic Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, CHCl | 85 | 98 |

| Benzylation | Benzyl bromide, KCO, DMF | 78 | 95 |

| Hydroxymethylation | Formaldehyde, NaBHCN, MeOH | 65 | 90 |

Data adapted from methodologies described in .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 10 mM) but limited solubility in aqueous buffers . Storage at in anhydrous DMSO ensures stability for up to six months, while repeated freeze-thaw cycles degrade the hydroxymethyl moiety .

Spectroscopic Characterization

-

-NMR (DMSO-): δ 1.38 (s, 9H, Boc), 3.15–3.45 (m, 4H, piperazine), 4.20 (d, 2H, ), 7.25–7.35 (m, 5H, benzyl) .

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The hydroxymethyl and benzyl groups enable dual interactions:

-

Hydrogen Bonding: The group donates hydrogen bonds to catalytic residues in enzymes like AMP-activated protein kinase (AMPK) .

-

Hydrophobic Interactions: The benzyl group engages with hydrophobic pockets in targets such as G protein-coupled receptors (GPCRs).

In vitro assays demonstrate inhibitory activity against cancer cell lines (e.g., MCF-7 breast cancer cells, IC = 12 μM) , likely mediated through AMPK activation and subsequent metabolic modulation .

Comparative Pharmacological Data

| Analog | Target | IC (μM) | Selectivity Index |

|---|---|---|---|

| (R)-Isomer (This Compound) | AMPK | 12 | 8.5 |

| (S)-Isomer | AMPK | 45 | 1.2 |

| Unsubstituted Piperazine | AMPK | >100 | N/A |

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing AMPK activators with improved solubility and reduced cardiotoxicity. Structural modifications, such as replacing the benzyl group with pyrazine derivatives, enhance target selectivity and mitigate hERG channel inhibition .

Future Research Directions

-

Mechanistic Studies: Elucidate precise AMPK activation pathways via crystallography or molecular dynamics simulations.

-

Analog Synthesis: Explore fluorinated or heterocyclic substituents to improve blood-brain barrier penetration.

-

In Vivo Efficacy: Evaluate pharmacokinetics in non-human primates to advance toward clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume